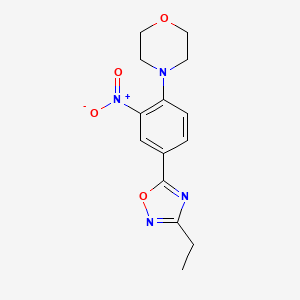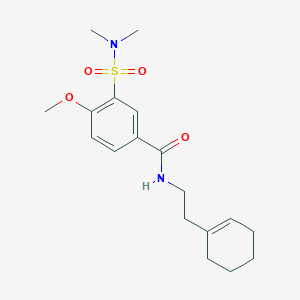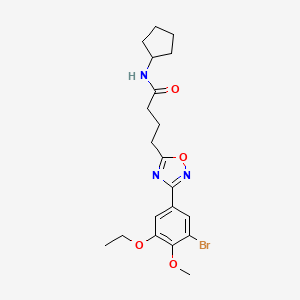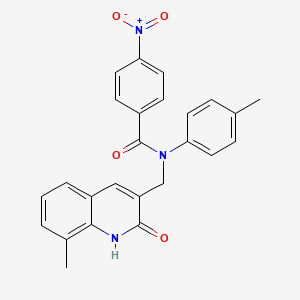
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as EOM 2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins in the body.
Mechanism of Action
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 works by irreversibly binding to the catalytic subunit of PP2A, forming a covalent bond with a cysteine residue in the active site. This prevents PP2A from dephosphorylating its substrates, leading to downstream effects on cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 depend on the specific cell type and protein targets being studied. In general, inhibition of PP2A by 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to lead to decreased cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to sensitize cells to chemotherapy and radiation therapy, suggesting that it may have potential as a cancer treatment adjuvant.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in lab experiments is its specificity for PP2A. Because it irreversibly binds to the active site of PP2A, it does not affect other phosphatases or enzymes in the cell. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is cell-permeable, allowing it to be used in live-cell experiments. However, one limitation of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is its irreversibility, which makes it difficult to study the effects of transient PP2A inhibition. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may have off-target effects on other proteins with cysteine residues in their active sites.
Future Directions
There are several future directions for the use of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in scientific research. One potential application is in the development of new cancer treatments. By studying the downstream effects of PP2A inhibition in cancer cells, researchers may be able to identify new drug targets for cancer therapy. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may be useful in studying the role of PP2A in other diseases, such as Alzheimer's disease and diabetes. Finally, future research may focus on developing new, reversible inhibitors of PP2A that can be used to study the effects of transient PP2A inhibition.
Synthesis Methods
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 can be synthesized using a two-step process. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 4-bromo-2-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenoxy)butanoic acid. In the second step, the intermediate compound is reacted with morpholine in the presence of a base such as triethylamine to form the final product, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2.
Scientific Research Applications
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been used in scientific research as a tool for studying the function of certain proteins in the body. Specifically, it has been used as a covalent inhibitor of the protein phosphatase PP2A. PP2A is a serine/threonine phosphatase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of PP2A has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting PP2A with 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2, researchers can study the downstream effects of PP2A inhibition and potentially identify new drug targets for these diseases.
properties
IUPAC Name |
4-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-13-15-14(22-16-13)10-3-4-11(12(9-10)18(19)20)17-5-7-21-8-6-17/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSBZORIJXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)


